![molecular formula C14H17N3O4S B601208 Cyclopentylalbendazole-sulfone CAS No. 1448346-31-3](/img/structure/B601208.png)
Cyclopentylalbendazole-sulfone
Overview
Description
Cyclopentylalbendazole-sulfone is an analytical standard with the empirical formula C14H17N3O4S . It has a molecular weight of 323.37 .
Molecular Structure Analysis
The molecular structure of Cyclopentylalbendazole-sulfone consists of a benzimidazole ring attached to a carbamic acid methyl ester and a cyclopentanesulfonyl group .Chemical Reactions Analysis
Sulfones, including Cyclopentylalbendazole-sulfone, can participate in various chemical reactions. For instance, they can undergo Pd-catalysed Suzuki–Miyaura type reactions . They can also react with thiols in a covalently reversible manner .Physical And Chemical Properties Analysis
Cyclopentylalbendazole-sulfone is an analytical standard with the empirical formula C14H17N3O4S and a molecular weight of 323.37 .Scientific Research Applications
1. Scolicidal Agent in Hydatid Cyst Treatment
Cyclopentylalbendazole-sulfone, as a derivative of albendazole sulfone, has been studied for its effectiveness as a scolicidal agent in treating hydatid cysts. In an in vitro study, albendazole sulfone demonstrated a significant scolicidal effect, indicating potential utility in hydatid cyst treatment (Adas et al., 2009).
2. Pharmacokinetics in Anthelmintic Therapy
Albendazole sulfone's pharmacokinetics have been analyzed to understand its role in anthelmintic therapy. A study focusing on its metabolism in the context of hookworm infection in adolescents found significant insights into the time-concentration profiles and pharmacokinetics of albendazole sulfone (Schulz et al., 2019).
3. Activity Against Taenia solium
Research has identified (+)-(R)-albendazole sulfoxide as the active enantiomer against Taenia solium, with significant implications for the treatment of infections caused by this parasite. This insight could lead to increased efficacy and potentially lower toxicity in treatments (Paredes et al., 2012).
4. Cytotoxicity Comparison in Various Model Systems
Albendazole metabolites, including albendazole sulfone, have been compared for their cytotoxicity in different model systems. This comparison is crucial for understanding the potential toxic effects of these compounds on mammalian cells (Radko et al., 2017).
5. Effects on Human Liver Cytochrome P450
A study examined the impact of albendazole sulfone on cytochrome P450, a key enzyme in drug metabolism. This research provides valuable insights into the drug's metabolic pathways and potential interactions with other medications (Marques et al., 2002).
6. Interaction with Dexamethasone in Neurocysticercosis Therapy
In the context of neurocysticercosis therapy, the interaction between albendazole sulfoxide and dexamethasone was explored, revealing how this combination affects the drug's pharmacokinetics and therapeutic efficacy (Takayanagui et al., 1997).
Future Directions
Mechanism of Action
- Tubulin is essential for maintaining the structural integrity of cells and plays a crucial role in cell division, intracellular transport, and other cellular processes .
- Downstream effects include impaired nutrient uptake, disrupted cell division, and compromised parasite survival .
- Cellular effects include impaired nutrient uptake, decreased energy production, and eventual parasite death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDOSIDYZQTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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